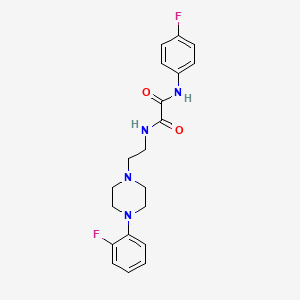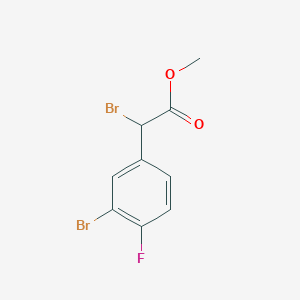
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8BrFO2 . It is also known by its English alias MFCD08444284 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 247.06 . It appears as a colorless to yellow liquid or semi-solid or solid . The compound is sealed in dry conditions and stored at room temperature .Aplicaciones Científicas De Investigación
Alternatives to Methyl Bromide Treatments
Methyl Bromide Alternatives in Pest Control
Methyl bromide, known for its rapid action and broad-spectrum activity against insects, nematodes, and microbes, is being phased out due to its ozone-depleting properties. Research into alternatives has explored physical methods like heat and cold, and chemical replacements such as phosphine and sulfuryl fluoride. Integrated pest management tactics combining treatments like carbon dioxide and heat show promise (Fields & White, 2002).
Synthesis and Antimicrobial Activity
Novel Synthesis Methods for Fluorinated Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, highlights the challenges and innovations in synthesizing fluorinated compounds. Despite the high cost and toxicity of some reagents, new methodologies offer practical approaches for large-scale production, potentially applicable to the synthesis of related compounds like Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate (Qiu et al., 2009).
Antimycobacterial Activities
Research into phthalazinyl derivatives for combating mycobacterial infections demonstrates the potential of halogenated compounds in medical applications. Compounds with specific structural features have shown significant activity against various mycobacterial species and enzyme inhibition, underscoring the importance of structural modifications for enhancing biological activity (Sriram et al., 2009).
Fluorination Techniques
Electrochemical Fluorination
Techniques for the electrochemical fluorination of compounds, using reagents like tetrabutylammonium fluoride (TBAF), offer insights into efficient ways to introduce fluorine atoms into organic molecules. This research is relevant for the synthesis and modification of fluorinated compounds, providing a pathway for the development of new materials with potential applications in pharmaceuticals and agrochemicals (Balandeh et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . Therefore, it’s plausible that Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate could interact with similar targets.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new palladium-carbon bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may be involved in pathways related to carbon-carbon bond formation .
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds .
Propiedades
IUPAC Name |
methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXEBKAUYNVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566900-03-5 |
Source


|
| Record name | methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)

![3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2714302.png)
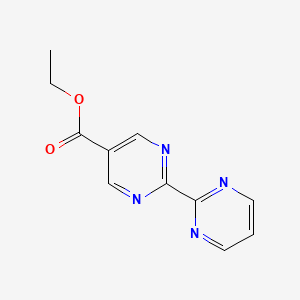
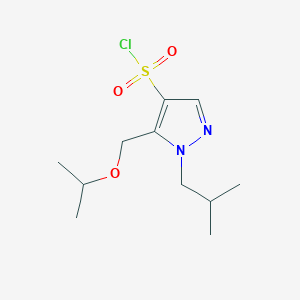

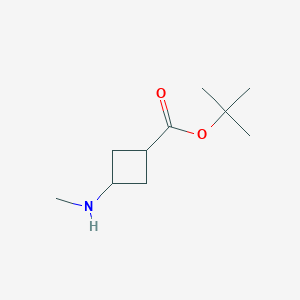
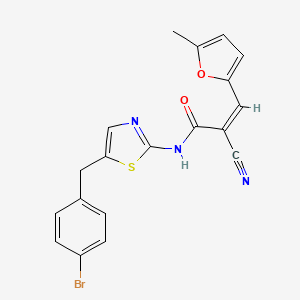
![1,6,7,8-tetramethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714312.png)


![5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714315.png)
![(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2714316.png)
